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Introduction
Diguanosine tetraphosphate (Gp4G), a key energetic molecule derived from the salt-tolerant

microorganism Artemia salina, has emerged as a promising active ingredient in dermatology

and cosmetic science.[1][2] Its application in skin care is predicated on its ability to enhance

cellular energy metabolism, protect against environmental stressors, and stimulate the

synthesis of essential extracellular matrix (ECM) proteins.[3][4] Three-dimensional (3D) skin

models, which closely mimic the structure and function of human skin, provide a robust

platform for evaluating the efficacy of Gp4G in a physiologically relevant context.[5][6]

These application notes provide a comprehensive overview of the use of Gp4G in 3D skin

models, including its mechanism of action, and detailed protocols for assessing its effects on

skin cell viability, proliferation, and ECM production.

Mechanism of Action
Gp4G functions as a cellular energizer and signaling molecule. Upon entering skin cells, it is

hydrolyzed to increase the intracellular concentration of adenosine triphosphate (ATP).[7] This

elevation in cellular energy contributes to enhanced metabolic activity and cellular function. The

increased extracellular and intracellular ATP can then activate purinergic receptors, such as

P2Y G-protein coupled receptors, on the surface of fibroblasts and keratinocytes.[1][8] This

activation triggers downstream signaling cascades, including the mitogen-activated protein
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kinase (MAPK/ERK) pathway, which ultimately leads to the upregulation of genes responsible

for the synthesis of key dermal proteins like collagen.[1]

Key Applications in 3D Skin Models
Anti-Aging: Evaluation of Gp4G's ability to increase the production of collagen, elastin, and

other ECM components, leading to improved skin firmness and elasticity.

Skin Rejuvenation: Assessment of Gp4G's impact on fibroblast proliferation and metabolic

activity, contributing to a revitalized skin appearance.

Protection against Environmental Stress: Investigating the protective effects of Gp4G against

UV-induced damage and other external aggressors.[2]

Quantitative Data Summary
The following tables summarize the quantitative effects of Gp4G and Artemia salina extract

observed in various skin models.

Table 1: Effect of Artemia salina Extract on Fibroblast Function

Parameter Treatment Result Source

Cell Proliferation
Fractions of Artemia

salina extract
Up to 40% increase [3]

Cellular Senescence
Fractions of Artemia

salina extract

Up to 50% reduction

in senescence-

associated β-

Galactosidase activity

[3][4]

Collagen I mRNA

Expression

Fraction 5 of Artemia

salina extract

2.19-fold increase

relative to β-actin
[3]

Collagen I mRNA

Expression

Fraction 7 of Artemia

salina extract

1.31-fold increase

relative to β-actin
[3]

Table 2: Effects of Gp4G and Analogs on Cellular and Tissue Parameters
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| Parameter | Model System | Treatment | Result | Source | | :--- | :--- | :--- | :--- | | Intracellular

ATP Concentration | HeLa Cells | Gp4G | 38% increase | | | Collagen Production | Human

Macrophage Culture | ATP-vesicles | ~100% (2-fold) increase |[7] | | Dermal Thickness | Male

Mice | Gp4G in hyalurosomes | Significant increase |[9] | | Skin Elasticity | Human Clinical

Study (45-54 years age group) | Fish-derived hydrolyzed collagen | 10-20% improvement |[8] | |

Skin Wrinkles | Human Clinical Study | Fish-derived hydrolyzed collagen | 24% reduction in

wrinkle score |[8] |

Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of Gp4G in 3D skin

models.

Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for use with commercially available 3D reconstructed human epidermis

models.

Objective: To determine the effect of Gp4G on the viability and proliferation of keratinocytes

within a 3D skin model.

Materials:

3D Reconstructed Human Epidermis (RHE) models in culture inserts

Assay medium provided by the RHE model manufacturer

Gp4G stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in

DMEM)

Isopropanol

Phosphate-buffered saline (PBS)

24-well plates
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Microplate reader

Procedure:

Upon receipt, place the RHE models in a 6-well plate containing pre-warmed assay medium

and equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.

Prepare different concentrations of Gp4G in the assay medium. Include a vehicle control

(medium with the same concentration of the solvent used for Gp4G) and an untreated

control.

Replace the medium with the Gp4G-containing medium or control medium. Treat the tissues

for the desired time period (e.g., 24, 48, or 72 hours).

At the end of the treatment period, wash the tissues with PBS.

Transfer each tissue insert to a well of a 24-well plate containing 0.5 mL of MTT solution.

Incubate for 3 hours in the dark at 37°C with 5% CO₂.

After incubation, carefully remove the tissue inserts from the MTT solution.

Place each insert into a new well of a 24-well plate containing 2 mL of isopropanol to extract

the formazan crystals.

Seal the plate and shake on an orbital shaker for 2 hours at room temperature, protected

from light.

Transfer 200 µL of the isopropanol extract from each well to a 96-well plate.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Quantification of Extracellular Matrix Proteins by
Immunohistochemistry (IHC)
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This protocol is for the immunofluorescent staining of Collagen Type I in cryosections of 3D full-

thickness skin models.

Objective: To visualize and quantify the expression of Collagen Type I in the dermal equivalent

of a 3D skin model following treatment with Gp4G.

Materials:

3D full-thickness skin models

Gp4G treatment medium and control medium

4% Paraformaldehyde (PFA) in PBS

30% Sucrose in PBS

Optimal Cutting Temperature (OCT) compound

Cryostat

Gelatin-coated slides

Blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)

Primary antibody: Rabbit anti-Collagen I (e.g., Abcam ab270993, use at 1:500 dilution)[10]

Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor

488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Mounting medium

Fluorescence microscope

Procedure:

Treat the 3D skin models with Gp4G as described in the MTT assay protocol.
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At the end of the treatment, fix the models in 4% PFA for 30 minutes at 37°C.

Infiltrate the fixed tissues with 30% sucrose in PBS overnight at 4°C.

Embed the tissues in OCT compound and snap-freeze in liquid nitrogen.

Cut 10 µm thick sections using a cryostat and mount on gelatin-coated slides.

Air-dry the sections for 30 minutes at room temperature.

Wash the sections three times for 10 minutes each in PBS.

Permeabilize and block non-specific binding by incubating the sections in blocking buffer for

1 hour at room temperature in a humidified chamber.

Incubate with the primary anti-Collagen I antibody diluted in incubation buffer (e.g., 5%

normal goat serum, 0.3% Triton X-100 in PBS) overnight at 4°C.

Wash the sections three times for 10 minutes each in PBS.

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in

the dark.

Wash the sections three times for 10 minutes each in PBS in the dark.

Counterstain with DAPI for 10 minutes.

Wash the sections three times for 10 minutes each in PBS in the dark.

Mount the slides with an appropriate mounting medium.

Visualize the staining using a fluorescence microscope. Quantify the fluorescence intensity

of Collagen I staining using image analysis software (e.g., ImageJ).

Gene Expression Analysis by RT-qPCR
Objective: To quantify the mRNA expression levels of key extracellular matrix genes (COL1A1,

ELN, VCAN) in 3D skin models after Gp4G treatment.
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Materials:

3D full-thickness skin models

Gp4G treatment medium and control medium

RLT lysis buffer (Qiagen) with β-mercaptoethanol

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I

cDNA synthesis kit

SYBR Green qPCR master mix

qPCR instrument

Primers for target genes (see Table 3)

Procedure:

Treat the 3D skin models with Gp4G.

At the end of the treatment period, wash the models with PBS.

Homogenize the tissue in RLT lysis buffer using a bead mill or rotor-stator homogenizer.

Extract total RNA using an RNA extraction kit according to the manufacturer's instructions,

including an on-column DNase digestion step.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a

bioanalyzer.

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

Perform qPCR using SYBR Green master mix and gene-specific primers. A typical reaction

setup is 10 µL SYBR Green master mix, 1 µL forward primer (10 µM), 1 µL reverse primer

(10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
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Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for

15 s and 60°C for 1 min.

Perform a melt curve analysis to ensure primer specificity.

Calculate the relative gene expression using the ΔΔCt method, normalizing to a

housekeeping gene such as GAPDH.

Table 3: Human Primer Sequences for RT-qPCR

Gene
Forward Primer (5'
- 3')

Reverse Primer (5' -
3')

Source

COL1A1
TCTGCGACAACGGC

AAGGTG

GACGCCGGTGGTTT

CTTGGT
[11]

ELN
GGTGGTATTGGAGG

AGTTCAAG

GTTGGCCTTGAGCT

TCATCT

(Designed based on

published sequences)

VCAN
AGGACAGCGGCTC

ATCACT

GTAGGCGAGGTCCA

GGATGT

(Designed based on

published sequences)

GAPDH
GTGGTCTCCTCTGA

CTTCAACA

CTCTTCCTCTTGTG

CTCTTGCT
[12]
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Caption: Gp4G signaling pathway in fibroblasts leading to increased ECM gene expression.
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Caption: Experimental workflow for Immunohistochemistry (IHC) analysis.
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Caption: Experimental workflow for RT-qPCR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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